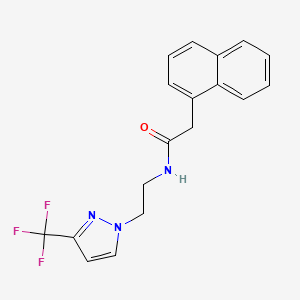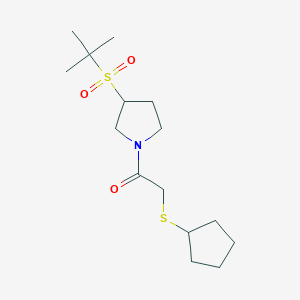
2-Chloro-N-(2-ethyl-2-methylsulfonylbutyl)pyridine-4-carboxamide
カタログ番号:
B2712749
CAS番号:
1436062-21-3
分子量:
318.82
InChIキー:
SWTJOFHIYCEOJO-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Chloro-N-(2-ethyl-2-methylsulfonylbutyl)pyridine-4-carboxamide” is a chemical compound with the molecular formula C13H19ClN2O3S. It contains a pyridine ring, which is a basic aromatic ring structure found in many important biological compounds .
Molecular Structure Analysis
The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The presence of the amide group (-CONH2) and the sulfonyl group (-SO2-) suggest potential sites for reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar amide and sulfonyl groups in this compound suggest that it might have good solubility in polar solvents .科学的研究の応用
Synthesis and Drug Development
- Pyridine carboxamide derivatives have been extensively studied for their synthesis processes, showcasing their potential in drug development. For example, Andersen et al. (2013) described the development of a multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, which highlights the importance of these compounds in medicinal chemistry (Andersen et al., 2013).
Catalysis
- Amide ligands, derived from similar pyridine compounds, have been shown to enable Cu-catalyzed coupling of sodium methanesulfinate with (hetero)aryl chlorides, demonstrating the role of pyridine derivatives in facilitating significant chemical reactions (Ma et al., 2017).
Pharmacological Studies
- Similar compounds have been explored for their pharmacological properties, including studies on absorption, distribution, metabolism, and excretion (ADME), which are crucial in drug development. Yue et al. (2011) investigated the metabolic fate and disposition of GDC-0449, a Hedgehog pathway inhibitor, in rats and dogs, demonstrating the extensive metabolism of pyridine derivatives (Yue et al., 2011).
Environmental and Material Sciences
- Pyridine derivatives have also found applications in the synthesis of materials with specific properties. Gilbile et al. (2017) discussed the synthesis and green metric evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine, an intermediate utilized in the synthesis of Dexlansoprazole, highlighting the importance of these compounds in the development of materials and processes with reduced environmental impact (Gilbile et al., 2017).
Antimicrobial and Anticancer Research
- Research on pyridine-2,6-carboxamide-derived Schiff bases as potential antimicrobial agents by Al-Omar and Amr (2010) shows the antimicrobial potential of such compounds, which could lead to new treatments for infections (Al-Omar & Amr, 2010).
作用機序
将来の方向性
特性
IUPAC Name |
2-chloro-N-(2-ethyl-2-methylsulfonylbutyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-4-13(5-2,20(3,18)19)9-16-12(17)10-6-7-15-11(14)8-10/h6-8H,4-5,9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTJOFHIYCEOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC(=O)C1=CC(=NC=C1)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
6-{[4-(Trifluoromethyl)anilino]carbonyl}-3-cyclohexene-...
Cat. No.: B2712670
CAS No.: 477888-70-3
5,6-Dimethyl-3-[2-(4-methyl-2,3,7,11-tetrazatricyclo[7....
Cat. No.: B2712671
CAS No.: 1797572-05-4
N-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5,6,7,8-tetrahy...
Cat. No.: B2712672
CAS No.: 2415539-42-1
5-Bromo-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrim...
Cat. No.: B2712673
CAS No.: 2380172-31-4
顧客に最も人気
N-ethyltetrahydro-2H-pyran-4-amine hydrochloride
Cat. No.: B2712674
CAS No.: 1158623-65-4; 211814-15-2
![6-{[4-(Trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2712670.png)
![5,6-Dimethyl-3-[2-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-oxoethyl]pyrimidin-4-one](/img/structure/B2712671.png)
![N-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2712672.png)
![5-Bromo-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B2712673.png)



![[2-[(2-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2712680.png)
![5-(1,3-benzodioxol-5-yl)-3-[3-(methylthio)phenyl]-1H-imidazol-2-one](/img/structure/B2712681.png)
![4-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2712683.png)
![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2712684.png)



